



Application Notes: Utilizing CRISPR-Cas9 to Elucidate ADAM-17 Substrate Interactions

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Compound of Interest		
Compound Name:	ADAM-17 Substrate	
Cat. No.:	B12375528	Get Quote

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a critical cell-surface sheddase that plays a pivotal role in a vast array of physiological and pathological processes.[1][2] By cleaving the extracellular domains of its numerous substrates—including growth factors, cytokines, and their receptors—ADAM-17 modulates multiple signaling pathways that are crucial in inflammation, autoimmune diseases, cancer development, and tissue regeneration.[3][4][5] The diverse and often context-dependent functions of ADAM-17 make the precise dissection of its interactions with specific substrates a significant challenge. The advent of CRISPR-Cas9 genome editing technology offers a powerful and precise tool to investigate these interactions by enabling the targeted knockout or modification of the ADAM17 gene. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging CRISPR-Cas9 to study **ADAM-17 substrate** interactions, complete with detailed protocols, data presentation guidelines, and visualizations of key pathways and workflows.

Core Concepts

The fundamental principle behind this application is the use of CRISPR-Cas9 to generate cell lines or animal models with a functional knockout of the ADAM17 gene. By comparing these knockout models to their wild-type counterparts, researchers can systematically identify substrates that are no longer shed and elucidate the downstream consequences on cellular signaling.



Experimental Protocols

This section provides detailed methodologies for the key experiments required to study **ADAM-17 substrate** interactions using CRISPR-Cas9.

Protocol 1: sgRNA Design and Validation for ADAM17 Knockout

Objective: To design and validate single guide RNAs (sgRNAs) that efficiently target the ADAM17 gene for CRISPR-Cas9-mediated knockout.

Materials:

- Computer with internet access
- sgRNA design software (e.g., CHOPCHOP, IDT's CRISPR-gRNA design tool)[6][7]
- DNA sequence of the target ADAM17 gene (human or mouse)
- Plasmids for sgRNA expression (e.g., pX458)[6]
- Cell line of interest (e.g., HEK293T, hTERT-RPE1)[6][8]
- Lipofectamine-based transfection reagent or electroporation system
- DNA extraction kit
- PCR reagents
- Sanger sequencing service

Procedure:

- sgRNA Design:
 - Obtain the DNA sequence of the ADAM17 gene from a database such as NCBI.



- Use an online sgRNA design tool to identify potential sgRNA sequences targeting an early exon of the ADAM17 gene.[6][9] Designing sgRNAs to target an early exon increases the likelihood of generating a loss-of-function mutation.[6]
- Select at least two sgRNAs with high predicted on-target scores and low predicted off-target effects.[10][11] Key design considerations include a GC content of 40-60% and the presence of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[7][11]

sgRNA Cloning:

- Synthesize oligonucleotides corresponding to the selected sgRNA sequences.
- Anneal the complementary oligonucleotides to generate double-stranded DNA fragments.
- Clone the annealed oligonucleotides into a suitable sgRNA expression vector containing the Cas9 nuclease, such as pX458, which also expresses a fluorescent marker for selection.[6]

Transfection and Validation:

- Transfect the sqRNA/Cas9 expression plasmids into the chosen cell line.
- After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
- Amplify the targeted region of the ADAM17 gene by PCR using primers flanking the sgRNA target sites.
- Analyze the PCR products for the presence of insertions or deletions (indels) using a T7 endonuclease I assay or by Sanger sequencing. A successful knockout will result in a mixed sequencing chromatogram downstream of the cleavage site.

Protocol 2: Generation of a Clonal ADAM17 Knockout Cell Line

Objective: To generate a stable, clonal cell line with a complete knockout of the ADAM17 gene.

Materials:



- Validated sgRNA/Cas9 expression plasmid (from Protocol 1)
- Cell line of interest
- Transfection reagent or electroporation system
- Fluorescence-activated cell sorter (FACS) or limiting dilution supplies
- 96-well plates
- Cell culture medium and supplements
- Western blotting reagents
- Anti-ADAM17 antibody

Procedure:

- Transfection and Single-Cell Sorting:
 - Transfect the validated sgRNA/Cas9 plasmid into the target cells.
 - 48 hours post-transfection, use FACS to sort single GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate containing conditioned medium. Alternatively, perform limiting dilution to isolate single cells.
- Clonal Expansion:
 - Culture the single cells until they form visible colonies. This may take 1-3 weeks depending on the cell line.
 - Expand the individual clones into larger culture vessels (e.g., 24-well plates, then 6-well plates).
- Screening and Validation of Knockout Clones:
 - Genomic DNA analysis: Extract genomic DNA from each expanded clone and perform
 PCR and Sanger sequencing as described in Protocol 1 to confirm the presence of



frameshift-inducing indels in the ADAM17 gene.

 Western Blot analysis: Lyse a portion of the cells from each clone and perform Western blotting using an antibody specific for ADAM-17 to confirm the absence of the ADAM-17 protein. This is a critical step to ensure a functional knockout at the protein level.

Protocol 3: Substrate Shedding Assay

Objective: To quantitatively measure the shedding of a putative **ADAM-17 substrate** in wild-type versus ADAM17 knockout cells.

Materials:

- Wild-type and ADAM17 knockout cell lines
- Cell culture medium (serum-free for the assay)
- Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce shedding[12]
- Conditioned medium collection tubes
- ELISA kit specific for the substrate of interest (e.g., TGF-α, IL-6R)
- Cell lysis buffer
- BCA protein assay kit
- Plate reader

Procedure:

- Cell Seeding:
 - Seed an equal number of wild-type and ADAM17 knockout cells into multi-well plates.
- Stimulation of Shedding:
 - Once the cells reach the desired confluency, wash them with serum-free medium.



- Incubate the cells in serum-free medium with or without a shedding stimulus (e.g., PMA)
 for a defined period (e.g., 30 minutes to several hours).[12][13]
- Sample Collection:
 - Collect the conditioned medium from each well. This contains the shed ectodomain of the substrate.
 - Lyse the cells remaining in the wells to measure total cellular protein for normalization.
- · Quantification of Shed Substrate:
 - Use a substrate-specific ELISA to measure the concentration of the shed ectodomain in the conditioned medium.
 - Measure the total protein concentration in the cell lysates using a BCA assay.
 - Normalize the amount of shed substrate to the total cellular protein to account for any differences in cell number.
- Data Analysis:
 - Compare the amount of shed substrate between wild-type and ADAM17 knockout cells, both under basal and stimulated conditions. A significant reduction in shedding in the knockout cells indicates that the protein is a substrate of ADAM-17.

Data Presentation

Quantitative data from substrate shedding assays should be summarized in clearly structured tables to facilitate easy comparison between experimental conditions.

Table 1: Effect of ADAM17 Knockout on TGF- α Shedding



Cell Line	Treatment	Shed TGF-α (pg/mL)	Fold Change vs. WT (Unstimulated)
Wild-Type	Unstimulated	150 ± 15	1.0
Wild-Type	PMA (100 nM)	750 ± 50	5.0
ADAM17 KO	Unstimulated	20 ± 5	0.13
ADAM17 KO	PMA (100 nM)	25 ± 8	0.17

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Screening of Potential ADAM-17 Substrates

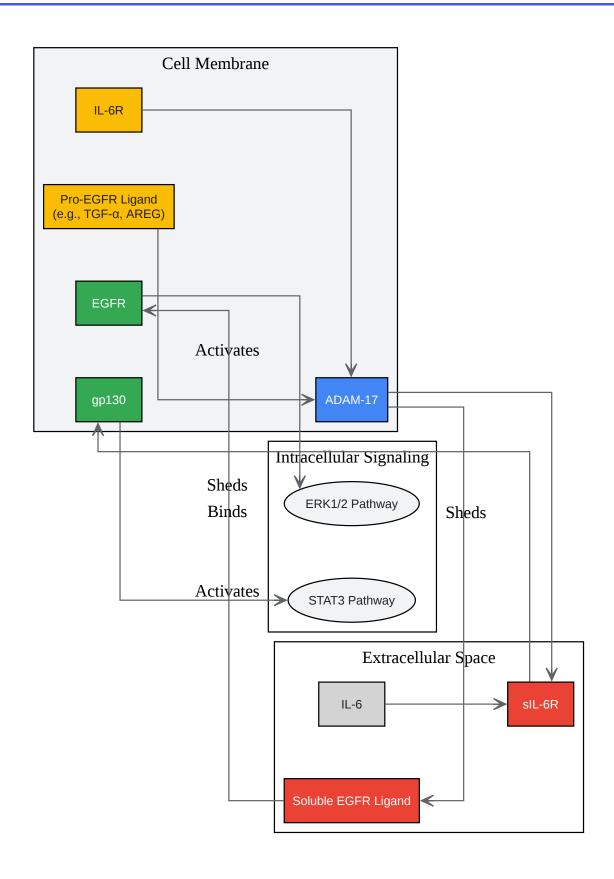
Substrate	Shedding in WT Cells (relative units)	Shedding in ADAM17 KO Cells (relative units)	% Reduction in Shedding	ADAM-17 Substrate?
Substrate A	100 ± 10	8 ± 2	92%	Yes
Substrate B	120 ± 15	115 ± 12	4%	No
Substrate C	85 ± 8	15 ± 4	82%	Yes

Data are presented as mean \pm standard deviation.

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

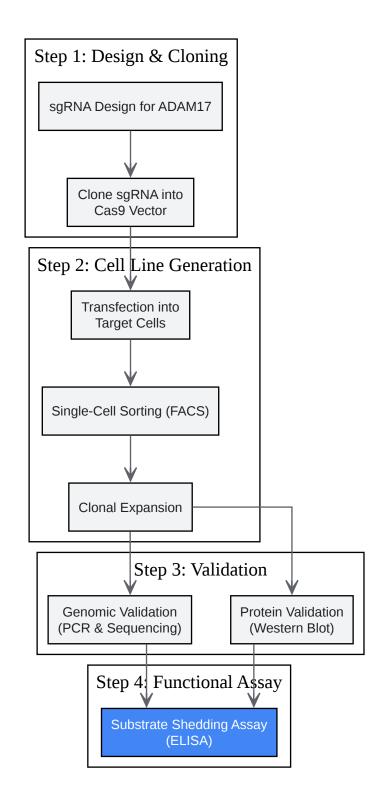




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Caption: ADAM-17 signaling pathways.

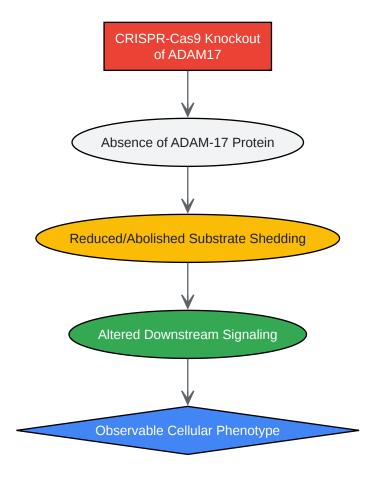




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Caption: CRISPR-Cas9 workflow for studying ADAM-17.





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Caption: Logical flow of CRISPR-mediated ADAM-17 knockout studies.

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